molecular formula C11H22N2S B1437607 [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine CAS No. 1042802-79-8

[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine

Cat. No.: B1437607
CAS No.: 1042802-79-8
M. Wt: 214.37 g/mol
InChI Key: XDIJCJULDXMESE-UHFFFAOYSA-N
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Description

[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine (CAS 1042802-79-8) is a high-value chemical building block of significant interest in organic synthesis and medicinal chemistry research. This compound features a cyclohexane ring bearing both a primary methanamine and a thiomorpholine group, a combination that offers researchers a unique three-dimensional scaffold for constructing complex molecules . With a molecular formula of C11H22N2S and a molecular weight of 214.37 g/mol, this amine is a versatile intermediate. The presence of the thiomorpholine ring, a sulfur-containing analog of morpholine, is particularly noteworthy. In drug discovery, the thiomorpholine moiety is a privileged structure that can impart favorable physicochemical properties and enhance metabolic stability to candidate molecules . The primary amine serves as a reactive handle for further functionalization, enabling its use in the synthesis of diverse compound libraries. Evidence of its research application is demonstrated by its inclusion in a patent for novel compounds investigated as Autotaxin inhibitors, highlighting its potential in the development of therapeutics for conditions like fibrotic diseases and asthma . This makes it a critical scaffold for researchers working in these therapeutic areas. Our product is supplied with a typical purity of 98% and is strictly for Research Use Only (RUO) , not for human or veterinary use . Available in quantities from 50mg to 10g, it is an essential reagent for chemists engaged in scaffold hopping, structure-activity relationship (SAR) studies, and the synthesis of new chemical entities .

Properties

IUPAC Name

(1-thiomorpholin-4-ylcyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2S/c12-10-11(4-2-1-3-5-11)13-6-8-14-9-7-13/h1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIJCJULDXMESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine typically involves the nucleophilic substitution or condensation reaction between cyclohexylmethanamine and thiomorpholine. The core synthetic step is the formation of a bond between the cyclohexyl ring and the thiomorpholine nitrogen through a methanamine linkage.

Key reaction:

  • Reactants: Cyclohexylmethanamine and thiomorpholine
  • Conditions: Controlled temperature (70–80°C), reaction time several hours
  • Outcome: Formation of the target amine compound with high conversion efficiency

This method requires careful monitoring of temperature and reaction time to avoid side reactions and to maximize yield.

Detailed Reaction Conditions and Procedure

Step Reagents/Conditions Description Yield/Notes
1 Cyclohexylmethanamine + Thiomorpholine Reactants mixed in solvent, heated to 70–80°C for several hours Ensures complete conversion to product
2 Purification Post-reaction mixture purified by chromatography or crystallization Removes impurities, improves purity
3 Characterization Confirmed by NMR, MS, and chromatographic techniques Confirms structure and purity

Synthetic Routes from Related Literature

While direct literature on this exact compound is limited, related synthetic methodologies for similar cyclohexylamine derivatives provide insight into preparation techniques:

  • Reductive amination approach:
    Starting from protected aminocyclohexyl aldehydes, reductive amination with appropriate amines can yield cyclohexylamine derivatives. For example, patent WO2015056164A1 describes reductive amination of trans-(4-aminocyclohexyl)acetaldehyde derivatives with nitrogen-containing heterocycles under sodium triacetoxyborohydride catalysis to form amine intermediates. Though this patent focuses on related compounds, the principles are applicable for synthesizing cyclohexylmethanamine derivatives.

  • Ring-opening and oxidation methods:
    For cyclohexylamine analogs, ring-opening of cycloalkene oxides with secondary amines followed by oxidation (e.g., Swern oxidation) has been used to prepare α-aminocycloalkanones, which can be further transformed into amines. This multi-step approach is more complex but allows for stereoselective synthesis of cyclohexylamine derivatives.

Catalytic and Reagent Considerations

  • Catalysts:
    Ruthenium-based catalysts (e.g., Ru3(CO)12) with phosphine ligands have been employed in related asymmetric hydrogenations and reductive aminations, which might be adapted for this compound’s synthesis to improve selectivity and yield.

  • Reagents:
    Sodium triacetoxyborohydride is commonly used for reductive amination due to its mildness and selectivity.
    Other reagents include carbonyldiimidazole (CDI) for amide bond formation and trifluoroacetic acid (TFA) for deprotection steps in multi-step syntheses.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Direct nucleophilic substitution Cyclohexylmethanamine + Thiomorpholine, 70–80°C, several hours Simple, straightforward Requires careful temperature control
Reductive amination Protected aminocyclohexyl aldehyde, sodium triacetoxyborohydride High selectivity, mild conditions Multi-step, requires protection/deprotection
Ring-opening + oxidation Cycloalkene oxide + secondary amine, Swern oxidation Enables stereoselective synthesis Multi-step, more complex

Research Findings and Notes

  • The direct reaction between cyclohexylmethanamine and thiomorpholine is the most practical and commonly referenced method for this compound, offering reasonable yields and manageable reaction conditions.

  • Reductive amination methods provide routes to related cyclohexylamine derivatives with potential for stereochemical control, which may be beneficial depending on the desired isomer of the product.

  • Multi-step oxidation and ring-opening strategies, while more complex, allow for the synthesis of enantiomerically enriched compounds, which could be relevant if chirality is a factor in the application of this compound.

  • Purification typically involves chromatographic techniques or crystallization to achieve high purity, essential for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

Pharmaceutical Applications

  • Lead Compound in Drug Discovery
    • [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine is being explored as a lead compound for developing new pharmaceuticals targeting various conditions, including infections and neurological disorders. Its structural features may contribute to its pharmacological properties, making it a candidate for further investigation in therapeutic applications.
  • Chemical Probes
    • The compound can serve as a chemical probe to study biological processes. Its ability to interact with specific biological targets allows researchers to explore its mechanisms of action and potential therapeutic effects.

Predictive models such as the PASS (Prediction of Activity Spectra for Substances) program suggest that compounds with thiomorpholine rings often exhibit significant biological effects. These effects may include antimicrobial, analgesic, or neuroactive properties, making this compound a subject of interest for further biological studies.

Synthetic Routes

The synthesis of this compound can be achieved through various synthetic methods, which are essential for optimizing its biological properties. These methods typically involve the following steps:

  • Reductive Amination : This method allows for the efficient construction of the target molecule from readily available precursors.
  • Functional Group Modifications : The presence of functional groups in the compound enables diverse chemical transformations relevant to drug development.

Reactivity Studies

The chemical reactivity of this compound can be analyzed through various organic reactions. Understanding these reactions is crucial for elucidating the compound's potential interactions with biological targets.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
ThiomorpholineContains a morpholine ringAntimicrobial, analgesic
CyclohexylamineCyclohexane with an amine groupNeuroactive, potential antidepressant
4-MethylthiomorpholineMethyl substitution on thiomorpholineEnhanced bioactivity against bacteria

This table highlights the diversity within this chemical class and underscores the potential uniqueness of this compound regarding its specific structural modifications that may enhance its therapeutic profile.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its pharmacodynamics and pharmacokinetics. Techniques such as:

  • Molecular Docking Studies : These studies can provide insights into binding affinities and interaction modes with target proteins.
  • In Vitro Assays : Testing the compound's efficacy against specific cell lines or pathogens can help establish its biological activity.

These studies are crucial for advancing the understanding of the compound's potential applications in drug development.

Mechanism of Action

The mechanism of action of [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use .

Comparison with Similar Compounds

Core Structural Variations

The cyclohexylmethanamine backbone is common among analogs, but substituents vary significantly:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine Thiomorpholine C₁₁H₂₀N₂S ~212.35 Sulfur enhances lipophilicity
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine 2,4-Dichlorophenyl C₁₃H₁₇Cl₂N ~266.20 Halogenated aromatic; electron-withdrawing
1-[4-(Trifluoromethoxy)cyclohexyl]methanamine Trifluoromethoxy C₈H₁₄F₃NO ~213.20 Fluorine improves metabolic stability
1-[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine HCl Trifluoroethyl (hydrochloride salt) C₉H₁₅F₃N·HCl ~231.70 Salt form increases aqueous solubility
[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methanamine HCl Triazolopyridine C₁₄H₂₁ClN₄ ~280.79 Nitrogen-rich heterocycle; potential kinase inhibition

Biological Activity

Introduction

[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine is a novel compound that has garnered attention due to its unique structural features and potential biological activities. Characterized by a cyclohexane ring with a thiomorpholine moiety and a methanamine group, this compound is hypothesized to interact with various biological targets, making it a candidate for pharmaceutical development.

Antimicrobial Properties

Research indicates that compounds containing thiomorpholine rings often exhibit significant antimicrobial activity. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess comparable properties. Predictive models such as PASS (Prediction of Activity Spectra for Substances) support this hypothesis, indicating potential antimicrobial activity based on structural analysis .

Cellular Effects

The compound has been shown to influence cellular processes by modulating signaling pathways, particularly the MAPK/ERK pathway. This modulation can lead to changes in cell proliferation and differentiation, impacting overall cellular homeostasis. Additionally, it may alter gene expression related to apoptosis and cell cycle regulation .

At the molecular level, this compound may exert its biological effects through specific binding interactions with enzymes and receptors. This can result in either inhibition or activation of enzymatic activity, affecting metabolic pathways critical for cell survival and function .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesNotable Activities
ThiomorpholineContains a morpholine ringAntimicrobial, analgesic
CyclohexylamineCyclohexane with an amine groupNeuroactive, potential antidepressant
4-MethylthiomorpholineMethyl substitution on thiomorpholineEnhanced bioactivity against bacteria

These comparisons highlight the potential therapeutic profile of this compound, particularly in relation to its structural modifications that may enhance its biological activity.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of compounds similar to this compound. For example:

  • Study on Antimycobacterial Activity : A related compound was evaluated for its efficacy against Mycobacterium tuberculosis. Although this particular compound did not show significant activity, it provided insights into structure-activity relationships that could inform future modifications of this compound .
  • Toxicity Studies : In vitro studies have indicated that certain derivatives of thiomorpholine are non-toxic at concentrations below 50 μM when tested against human cell lines. This suggests a favorable safety profile for further development .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.